4-Oxo-chroman-8-carboxylic acid
Description
Contextualization within Chroman and Chromone (B188151) Derivatives Research
Chroman, or 3,4-dihydro-2H-1-benzopyran, and its oxidized counterpart, chromone (4H-1-benzopyran-4-one), are fundamental heterocyclic structures that form the core of a multitude of natural and synthetic compounds. nih.gov These scaffolds are of considerable interest to researchers due to their potential as pharmacophores in the treatment of various diseases, including cancer. nih.gov The presence of a carboxylic acid group, as seen in 4-Oxo-chroman-8-carboxylic acid, often plays a crucial role in the biochemical activity of molecules, influencing their solubility, binding to biological targets, and pharmacokinetic properties. nih.govresearchgate.net
The research landscape surrounding chroman and chromone derivatives is extensive, with numerous studies focusing on the synthesis and biological evaluation of analogs bearing different substituents. nih.gov These investigations have revealed a wide range of pharmacological activities, including antimicrobial, antioxidant, and anticancer properties. nih.govbiosynth.com Therefore, this compound is situated within a class of compounds that are recognized for their therapeutic potential and as valuable intermediates in organic synthesis.
Historical Perspectives on this compound Studies
While specific historical studies focusing exclusively on this compound are not extensively documented in readily available literature, the foundational research on chroman and chromone chemistry dates back many decades. Early investigations into the synthesis and properties of the parent heterocycles laid the groundwork for the exploration of their derivatives. The development of synthetic methodologies, such as the Vilsmeier-Haack reaction for the preparation of chromone-3-carbaldehydes, which can then be oxidized to carboxylic acids, has been instrumental in advancing the field. researchgate.net
Over the years, the focus of research has shifted towards the functionalization of the chroman and chromone rings at various positions to explore structure-activity relationships. The synthesis of various chroman and chromone carboxylic acids has been a recurring theme, driven by the desire to create novel therapeutic agents. For instance, research into flavone (B191248) derivatives, which share the chromone core, has a long history, with compounds like 3-methylflavone-8-carboxylic acid being prepared and studied for their potential applications. google.com The study of chroman-8-carboxylic acid and its derivatives has also contributed to the understanding of this class of compounds. biosynth.comguidechem.com
Current Research Landscape and Significance of this compound as a Research Subject
The current research landscape for chroman and chromone derivatives remains vibrant and is characterized by a multidisciplinary approach that combines organic synthesis, medicinal chemistry, and computational studies. A significant area of focus is the development of isoform-selective inhibitors of biological targets, such as Rho-associated coiled-coil containing protein kinases (ROCK), where chroman-based structures have shown promise. nih.gov
The significance of this compound as a research subject lies in its potential as a scaffold for the generation of novel compounds with tailored biological activities. The carboxylic acid moiety provides a handle for further chemical modification, allowing for the synthesis of amides, esters, and other derivatives. nih.gov This versatility makes it a valuable tool for medicinal chemists in the process of lead optimization.
Recent synthetic efforts in the broader field include the development of novel, efficient methods for the preparation of chromone and chroman derivatives. For example, alcohol-mediated synthesis of 4-oxo-2-aryl-4H-chromene-3-carboxylate derivatives and visible-light-induced doubly decarboxylative Giese reactions represent modern approaches to constructing these heterocyclic systems. organic-chemistry.orgrsc.org Such advancements in synthetic chemistry can facilitate the preparation of compounds like this compound and its analogs for biological screening.
The exploration of the biological activities of new chroman and chromone derivatives is a continuous endeavor. Researchers are actively investigating their potential as inhibitors of various enzymes and receptors implicated in disease. For example, substituted 4-oxo-crotonic acid derivatives have been studied as inhibitors of Protein Kinase B (PknB) from Mycobacterium tuberculosis. rsc.org While not a chroman derivative, this highlights the interest in oxo-carboxylic acid structures in drug discovery.
Below is a data table summarizing the properties of this compound and a closely related compound.
| Property | This compound | Chroman-8-carboxylic acid |
| Molecular Formula | C10H8O4 | C10H10O3 |
| Molecular Weight | 192.17 g/mol | 178.19 g/mol |
| CAS Number | 90921-09-8 | 31457-16-6 |
| Physical Description | Not specified in search results | Phenolic compound |
| Biological Activity | Not specified in search results | Antibacterial activity against Gram-positive bacteria |
The following table provides examples of related chromone and chroman carboxylic acid derivatives and their reported research findings.
| Compound Name | Research Finding | Reference |
| 3-Methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid | Key intermediate of flavoxate (B1672763) hydrochloride. | nih.gov |
| 8-Amino-4-oxo-4H-chromene-2-carboxylic acid | Investigated for potential therapeutic applications in oncology and infectious diseases. | |
| (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide | Potent and isoform-selective ROCK2 inhibitor. | nih.gov |
| 4-Oxo-4H-chromene-3-carboxylic acid | An important intermediate in many biologically active compounds. | researchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
4-oxo-2,3-dihydrochromene-8-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c11-8-4-5-14-9-6(8)2-1-3-7(9)10(12)13/h1-3H,4-5H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWMBBUVUBABHDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1=O)C=CC=C2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601224057 | |
| Record name | 3,4-Dihydro-4-oxo-2H-1-benzopyran-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601224057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90921-10-1 | |
| Record name | 3,4-Dihydro-4-oxo-2H-1-benzopyran-8-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90921-10-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dihydro-4-oxo-2H-1-benzopyran-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601224057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Modifications of 4 Oxo Chroman 8 Carboxylic Acid
De Novo Synthesis Pathways for 4-Oxo-chroman-8-carboxylic acid
The de novo synthesis of the this compound core involves the construction of the bicyclic chromanone system from acyclic or simpler cyclic precursors.
Precursor Identification and Optimization Strategies
The construction of the 4-chromanone skeleton typically involves an intramolecular cyclization reaction. A common and effective strategy is the intramolecular Houben-Hoesch reaction of 3-aryloxypropanenitriles. For the specific synthesis of this compound, a plausible precursor is 3-(3-carboxy-phenoxy)propanenitrile. This intermediate can be synthesized via a Michael addition of a suitable phenol, in this case, 3-hydroxybenzoic acid, to acrylonitrile.
The general synthetic route can be outlined in two main steps:
Michael Addition: Phenols react with acrylonitrile to form 3-aryloxypropanenitriles. This reaction is often catalyzed by a base such as potassium carbonate or aqueous tetramethylammonium hydroxide.
Cyclization (Houben-Hoesch Reaction): The resulting aryloxypropionitrile is then treated with a strong acid catalyst mixture, such as trifluoromethanesulfonic acid (TfOH) and trifluoroacetic acid (TFA), which promotes cyclization to afford the desired 4-chromanone structure.
While this specific pathway for this compound is based on established methodologies for analogous compounds, direct synthesis of a related compound, 3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid, has been achieved by the oxidation of 8-formyl-3-methyl-2-phenyl-4H-chromen-4-one using hydrogen peroxide nih.gov. This indicates that functional group transformation on a pre-formed chromone (B188151) ring at the C-8 position is a viable strategy.
Reaction Condition Parameterization and Yield Enhancement Techniques
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are typically adjusted include the choice of catalyst, solvent, reaction temperature, and reaction time. Microwave-assisted synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields in the synthesis of related chromone carboxylic acids nih.gov.
An example of such an optimization process is the microwave-assisted synthesis of 6-bromochromone-2-carboxylic acid from 5'-bromo-2'-hydroxyacetophenone and ethyl oxalate. The study systematically varied the base, solvent, and reaction time to enhance the yield significantly.
| Entry | Base (Equivalents) | Solvent | Time (min) | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | MeONa (2) | Dioxane | 20 | 120 | 34 |
| 2 | MeONa (3) | Dioxane | 20 | 120 | 55 |
| 3 | EtONa (3) | Dioxane | 20 | 120 | 70 |
| 4 | EtONa (3) | EtOH | 20 | 120 | 75 |
| 5 | EtONa (3) | Dioxane | 40 | 120 | 87 |
This data illustrates that changing the base from sodium methoxide (MeONa) to sodium ethoxide (EtONa), switching the solvent, and increasing the reaction time can dramatically improve the reaction outcome nih.gov. Similar parameterization would be essential to optimize the synthesis of this compound.
Green Chemistry Principles in this compound Synthesis
Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. Key strategies include the use of environmentally benign solvents, catalysts, and energy sources.
Sustainable Solvents: Utilizing water or mixtures of water and ethanol can replace hazardous organic solvents, simplifying work-up procedures and reducing toxic waste researchgate.net.
Catalysis: The use of recyclable solid acid catalysts or organocatalysts can be an alternative to corrosive and difficult-to-handle strong acids like TfOH researchgate.net.
Energy Efficiency: As previously mentioned, microwave-assisted synthesis can significantly shorten reaction times, leading to lower energy consumption compared to conventional heating methods nih.gov.
Atom Economy: Multicomponent reactions, where three or more reactants combine in a single step to form the product, are highly desirable as they maximize the incorporation of starting materials into the final product, thus increasing atom economy researchgate.net.
Photoredox Catalysis: Visible-light-mediated reactions represent a green and sustainable strategy for constructing and functionalizing complex molecules, including chromanone derivatives, by using light as a non-toxic energy source.
These principles can guide the development of more sustainable and efficient synthetic routes to this compound and its analogs.
Derivatization and Analog Generation of this compound
The carboxylic acid moiety at the C-8 position of the chromanone ring is a prime site for chemical modification, allowing for the generation of a diverse library of analogs such as esters and amides.
Esterification and Amidation Reactions of the Carboxylic Acid Moiety
The carboxylic acid functional group of this compound can be readily converted into esters and amides through standard organic reactions.
Esterification: The most common method for converting a carboxylic acid to an ester is the Fischer-Speier esterification. This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). The reaction is an equilibrium process, and to drive it towards the formation of the ester, either the alcohol is used in large excess, or a product (typically water) is removed as it is formed.
General Reaction Scheme for Esterification: this compound + R'OH --(H⁺ catalyst)--> 4-oxo-chroman-8-carboxylate ester + H₂O
Amidation: Direct amidation of carboxylic acids with amines is challenging due to the formation of a stable ammonium carboxylate salt. Therefore, coupling agents or activators are typically required. These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and various phosphonium or uronium salts such as PyBOP ((Benzotriazol-1-yl)oxy)tris(dimethylamino)phosphonium hexafluorophosphate).
General Reaction Scheme for Amidation: this compound + R'R''NH + Coupling Agent --> 4-oxo-chroman-8-carboxamide + Byproducts
These derivatization reactions are fundamental in medicinal chemistry for modifying the physicochemical properties of a lead compound, such as its solubility, stability, and ability to interact with biological targets.
Modifications of the Chroman Ring System
The chemical reactivity of the chroman-4-one core allows for a variety of modifications to the heterocyclic ring system. These modifications are crucial for exploring the structure-activity relationships (SAR) of derivatives and for fine-tuning their physicochemical and pharmacological properties. Key transformations include reactions at the C2 and C3 positions.
One common approach involves the base-catalyzed aldol condensation of a 2'-hydroxyacetophenone with an appropriate aldehyde, which can introduce substituents at the C2 position. This is followed by an intramolecular Michael addition to form the chroman-4-one ring. While a general method, the specific application to this compound would require a suitably substituted 2'-hydroxyacetophenone precursor.
Modifications at the C3 position are also synthetically accessible. For instance, bromination at the C3 position of the chroman-4-one scaffold can be achieved, and the resulting α-bromoketone can serve as a precursor for the introduction of various nucleophiles. This allows for the installation of amino, cyano, and other functional groups.
A notable synthetic route for a related compound, 3-Methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid, involves the reaction of 8-formyl-3-methyl-2-phenyl-4H-chromen-4-one with hydrogen peroxide. This transformation of a formyl group to a carboxylic acid at the C8 position highlights a potential strategy for the synthesis of the target molecule from a pre-functionalized precursor.
| Position | Modification | Reagents/Conditions | Potential Outcome |
| C2 | Alkyl or Aryl Substitution | Aldol condensation with aldehydes | Introduction of diverse side chains |
| C3 | Bromination | Bromine, suitable solvent | Intermediate for nucleophilic substitution |
| C3 | Nucleophilic Substitution | Various nucleophiles (e.g., amines, cyanides) | Introduction of functional groups |
| C8 | Oxidation of Formyl Group | Hydrogen Peroxide | Formation of the carboxylic acid moiety |
Introduction of Diverse Functionalities for Research Probes
The strategic introduction of functional groups onto the this compound scaffold is a powerful tool for the development of chemical probes to investigate biological systems. The carboxylic acid at the 8-position is an excellent attachment point for linkers, reporter molecules (such as fluorophores or biotin), or reactive groups for target identification.
For example, the carboxylic acid can be activated (e.g., as an N-hydroxysuccinimide ester) to facilitate amide bond formation with amine-containing molecules. This allows for the conjugation of the chromanone core to peptides, proteins, or other biomolecules.
Furthermore, modifications at other positions of the chroman ring can be leveraged to create selective ligands. For instance, the synthesis of various substituted chroman-4-one derivatives has been explored to develop selective inhibitors for enzymes like Sirtuin 2 (SIRT2). By systematically varying the substituents at the C2, C6, and C8 positions, researchers can identify key interactions that govern binding affinity and selectivity. These studies have shown that larger, electron-withdrawing groups at the 6- and 8-positions can be favorable for SIRT2 inhibition.
The development of such probes enables a deeper understanding of the biological roles of their targets and can aid in the validation of new drug targets.
| Functionalization Strategy | Purpose | Example Application |
| Amide coupling at C8-carboxylic acid | Conjugation to biomolecules | Attachment of a fluorescent dye for imaging |
| Substitution at C2, C6 | Modulation of biological activity | Development of selective enzyme inhibitors |
| Introduction of photoreactive groups | Covalent labeling of target proteins | Photoaffinity labeling studies |
Chemoenzymatic Synthesis Approaches for this compound
While traditional organic synthesis provides robust methods for the preparation of chromanone derivatives, chemoenzymatic approaches offer the potential for highly selective and environmentally benign syntheses. The use of enzymes can facilitate reactions with high stereoselectivity, which is often challenging to achieve through conventional chemical methods.
Currently, there is a lack of specific reports on the chemoenzymatic synthesis of this compound. However, general biocatalytic methods for the synthesis of related chroman and chromanone structures have been explored. For instance, enzymatic resolutions have been employed to separate enantiomers of chiral chromanones. One such approach involved the enzymatic transesterification of a carboxylic acid precursor, followed by chemical cyclization to yield the enantiomerically enriched chromanone.
Lipases are a class of enzymes that have been utilized for the kinetic resolution of racemic chromanone precursors. By selectively acylating one enantiomer, they allow for the separation of the two enantiomers.
Although direct enzymatic synthesis of the this compound core has not been described, the existing literature on the biocatalytic synthesis of chroman derivatives suggests that future research may lead to the development of enzymatic or chemoenzymatic routes to this specific molecule. Such approaches could involve engineered enzymes capable of catalyzing key bond-forming reactions in the chromanone synthesis with high selectivity.
| Enzymatic Approach | Enzyme Class | Application |
| Kinetic Resolution | Lipases | Separation of enantiomers of chromanone precursors |
| Transesterification | Esterases | Asymmetric synthesis of chiral building blocks |
Reactivity and Reaction Mechanisms of 4 Oxo Chroman 8 Carboxylic Acid
Chemical Transformations of the 4-Oxo Group
The ketone (4-oxo) group is a key site for nucleophilic attack and reduction reactions, allowing for significant structural modifications of the chroman scaffold.
Nucleophilic Additions and Condensations
The carbonyl carbon of the 4-oxo group is electrophilic and thus susceptible to attack by nucleophiles. youtube.com This fundamental reactivity allows for the formation of a variety of addition and condensation products. While specific examples for 4-oxo-chroman-8-carboxylic acid are not extensively detailed in the provided results, the general principles of nucleophilic addition to ketones are well-established. youtube.com For instance, the reaction with amines can lead to the formation of imines or enamines, which are valuable intermediates in organic synthesis. youtube.com
The reactivity of the carbonyl group is influenced by the electron-withdrawing nature of the adjacent oxygen atom in the chroman ring and the aromatic system, which can enhance its electrophilicity. libretexts.org
Reduction Reactions
The 4-oxo group can be reduced to a hydroxyl group, converting the chroman-4-one to a chroman-4-ol. This transformation can be achieved using various reducing agents. Common reagents for the reduction of ketones include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). youtube.comkhanacademy.org While NaBH₄ is a milder reducing agent that typically does not reduce carboxylic acids, LiAlH₄ is a stronger agent that can reduce both the ketone and the carboxylic acid to a diol. youtube.comkhanacademy.org
The choice of reducing agent is crucial for achieving selective reduction. For instance, using a milder reagent could selectively reduce the ketone without affecting the carboxylic acid moiety. Catalytic hydrogenation can also be employed for this reduction.
Reactions Involving the Carboxylic Acid Moiety of this compound
The carboxylic acid group at the 8-position is another key reactive center, enabling a range of transformations from simple acid-base reactions to the formation of various derivatives.
Decarboxylation Reactions
Decarboxylation is the removal of the carboxyl group as carbon dioxide (CO₂). jackwestin.com This reaction typically requires heat and can be facilitated by the presence of a catalyst. The stability of the resulting carbanion or carbocation intermediate influences the ease of decarboxylation. For aromatic carboxylic acids, decarboxylation can be challenging but can be achieved under specific conditions, sometimes involving metal catalysts or harsh thermal treatment. organic-chemistry.org Doubly decarboxylative reactions have been developed for chromone-3-carboxylic acids, where the carboxylic acid moiety facilitates a Michael-type addition followed by the removal of CO₂. rsc.orgnih.gov
Formation of Anhydrides and Acyl Halides for Further Synthesis
The carboxylic acid group can be converted into more reactive derivatives like acid anhydrides and acyl halides, which are versatile intermediates for further synthetic transformations. wikipedia.orglibretexts.org
Acyl Halides: Acyl chlorides, the most common acyl halides, can be prepared by reacting the carboxylic acid with reagents such as thionyl chloride (SOCl₂), oxalyl chloride, or phosphorus pentachloride (PCl₅). chemguide.co.ukpressbooks.pubpressbooks.pub These acyl halides are highly reactive and can be readily converted into esters, amides, and other carboxylic acid derivatives through nucleophilic acyl substitution. libretexts.orglibretexts.org
Acid Anhydrides: Acid anhydrides can be formed by reacting an acyl chloride with a carboxylate salt or by the dehydration of two carboxylic acid molecules. libretexts.orglibretexts.orgyoutube.com They are also reactive intermediates used in acylation reactions. libretexts.org The reaction of an acid chloride with a carboxylic acid in the presence of a base like pyridine (B92270) is a common method for preparing mixed anhydrides. pressbooks.publibretexts.org
| Reagent | Product |
| Thionyl chloride (SOCl₂) | 4-Oxo-chroman-8-carbonyl chloride |
| Phosphorus pentachloride (PCl₅) | 4-Oxo-chroman-8-carbonyl chloride |
| Acyl chloride + Carboxylate | Acid Anhydride |
Ring Opening and Rearrangement Reactions of the Chroman Core
The chroman ring system, while generally stable, can undergo ring-opening and rearrangement reactions under certain conditions. These reactions often involve the cleavage of the ether linkage or the pyrone ring.
Base-catalyzed ring fission has been observed in related coumarin (B35378) systems, leading to the formation of acrylic acid derivatives. researchgate.net In the context of chromones, treatment of certain derivatives with enamines can lead to the opening of the γ-pyrone ring. researchgate.net Palladium-catalyzed reactions of 3-iodochromone with amines can also proceed via a ring-opening/ring-closing sequence to yield chroman-2,4-diones. acs.org The specific conditions required for such reactions with this compound would depend on the substituents and the reagents employed.
Rearrangement reactions of the chroman skeleton can also occur, though these are less common. The Perkin rearrangement, for example, involves the transformation of 3-halocoumarins into benzofuran-2-carboxylic acids under basic conditions. researchgate.net While this is a reaction of coumarins, it illustrates the potential for rearrangement within this class of heterocyclic compounds.
Photochemical and Radiochemical Transformations of this compound
Research into related compounds, such as chromone-3-carboxylic acids, demonstrates that the chromanone core can undergo photochemically induced reactions. For instance, a doubly decarboxylative, photoredox synthesis of 2-substituted-chroman-4-ones has been described, which proceeds under visible light irradiation. rsc.org This type of reaction involves two separate decarboxylation events, with the first initiating the reaction cycle and the second completing it. rsc.org Key parameters for such transformations include the presence of a photoredox catalyst, a base, an anhydrous solvent, and an inert atmosphere. rsc.org
Furthermore, studies on 4-hydroxycoumarins, which share a structural resemblance to the enol form of 4-oxo-chromans, have revealed that these molecules can act as potent single-electron transfer (SET) reductants in their excited state upon irradiation with purple light. nih.gov This excited-state reactivity enables the generation of radicals, which can then be used to introduce alkyl or perfluoroalkyl groups at the C3 position of the chromanone scaffold, leading to the synthesis of 3,3-disubstituted 2,4-chromandiones. nih.gov This radical-based approach offers a mild and efficient pathway to valuable 2,4-chromandione structures. nih.gov
The following table summarizes photochemical transformations of related chromanone derivatives, which may suggest potential reaction pathways for this compound under similar conditions.
Table 1: Photochemical Transformations of Chromanone Derivatives
| Reactant | Reaction Type | Conditions | Product | Reference |
|---|---|---|---|---|
| Chromone-3-carboxylic acids | Doubly decarboxylative Giese reaction | Visible light, photoredox catalyst, base, anhydrous solvent | 2-substituted-chroman-4-ones | rsc.org |
No specific information regarding the radiochemical transformations of this compound or related chromanone derivatives was found in the surveyed literature. Radiochemistry as a field deals with the chemistry of radioactive materials and their applications, but specific studies involving the chromanone scaffold appear to be limited. anl.govnih.govwikipedia.org
Catalytic Applications and Transformations Mediated by this compound or its Derivatives
The chroman-4-one framework is a significant structural unit in numerous medicinal and biologically active compounds. rsc.org Consequently, the development of catalytic methods for the synthesis and functionalization of chroman-4-ones is a topic of considerable interest in organic chemistry. While no specific catalytic applications of this compound itself have been documented in the reviewed literature, various catalytic transformations are employed to construct and modify the chroman-4-one skeleton.
These catalytic methods often involve transition metals or organocatalysts to achieve high efficiency and selectivity. For example, cascade radical cyclization reactions promoted by initiators like (NH₄)₂S₂O₈ have been used for the synthesis of ester-containing chroman-4-ones. mdpi.com In these reactions, an alkoxycarbonyl radical is generated, which then participates in a cascade cyclization to form the chroman-4-one ring system. mdpi.com
Visible-light-promoted catalysis has also emerged as a powerful tool for the synthesis of chroman-4-one derivatives. organic-chemistry.org One such method involves a dual acylation of alkenes through a radical tandem cyclization, facilitated by the cleavage of a carbon-carbon bond in oxime esters via a nitrogen-centered radical strategy. organic-chemistry.org Furthermore, iridium-catalyzed alkoxycarbonylation/cyclization reactions of N-acryloyl benzamides with alkyloxalyl chlorides under visible light have been reported for the synthesis of related heterocyclic structures. mdpi.com
The following table outlines some of the catalytic transformations used for the synthesis of chroman-4-one derivatives.
Table 2: Catalytic Transformations for the Synthesis of Chroman-4-one Derivatives
| Catalytic Method | Reactants | Product | Catalyst/Promoter | Reference |
|---|---|---|---|---|
| Cascade Radical Annulation | 2-(Allyloxy)arylaldehydes and oxalates | Ester-containing chroman-4-ones | (NH₄)₂S₂O₈ | mdpi.com |
| Visible-light mediated dual acylation | Alkenes and oxime esters | 3-substituted chroman-4-ones | Visible light | organic-chemistry.org |
| Deaminative Coupling | 2'-Hydroxyaryl ketones and amines | 3-substituted flavanones | Cationic Ru-H complex | organic-chemistry.org |
It is important to note that in these examples, the chroman-4-one structure is the product of the catalytic reaction, and there is no indication from the reviewed literature that this compound or its derivatives have been employed as catalysts themselves.
Biological Activity Investigations Non Clinical of 4 Oxo Chroman 8 Carboxylic Acid
Enzyme Inhibition and Modulation Studies (In Vitro/Mechanistic Focus)
Derivatives of the chromone (B188151) scaffold have been identified as potent inhibitors of several key enzyme families.
Target Enzyme Identification and Kinetic Analysis
Research has demonstrated that various chromone derivatives can inhibit a range of enzymes implicated in different disease pathways.
p38α Mitogen-Activated Protein Kinase (MAPK): A novel class of C2-functionalized chromen-4-one derivatives, specifically N-(4-oxo-4H-chromen-2-yl)benzenesulfonamides, have been identified as robust inhibitors of p38α MAPK signaling. This enzyme is a critical component in the inflammatory response of neutrophils.
Carbonic Anhydrases (CAs): Chromene-based sulfonamides have been synthesized and evaluated as inhibitors of human carbonic anhydrase (hCA) isoforms. These enzymes are involved in numerous physiological and pathological processes.
Cholinesterases: Certain furochromone derivatives, which contain the chromone core, have shown dual inhibitory effects against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are key targets in the management of Alzheimer's disease.
ATP-Binding Cassette (ABC) Transporters: A specific chromone derivative was identified as a potent and selective inhibitor of the ABCG2 protein, an ABC transporter associated with multidrug resistance in cancer. nih.gov This compound was found to inhibit the transporter's basal ATPase activity. nih.gov
Kinetic studies on furochromone derivatives revealed their mode of inhibition for cholinesterases, providing a deeper understanding of their mechanism of action at the enzymatic level.
Structure-Activity Relationship (SAR) Studies for Enzyme Binding
Structure-activity relationship (SAR) studies have been crucial in optimizing the inhibitory potency of chromone derivatives against their respective enzyme targets.
For carbonic anhydrase inhibitors , the nature and position of substituents on the chromone ring significantly influence their activity. For instance, the presence of methyl groups at specific positions (7 and 8) on the 4H-chromen-4-one moiety was found to be beneficial for inhibitory activity in certain series of compounds.
In the case of p38α MAPK inhibitors , exploration of different bridging moieties at the C2 position of the chromone scaffold led to the identification of the N-(4-oxo-4H-chromen-2-yl)benzenesulfonamide chemotype as being particularly effective.
Regarding ABCG2 inhibitors , SAR studies revealed that a 4-bromobenzyloxy substituent at position 5 and a methoxyindole moiety were important for the inhibition of both mitoxantrone efflux and basal ATPase activity. nih.gov Interestingly, methylation of the central amide nitrogen in these derivatives significantly diminished the high-affinity interaction with ABCG2. nih.gov
Receptor Binding and Ligand Affinity Profiling (Molecular Focus)
While the chromone scaffold is considered versatile and capable of interacting with various receptor classes, detailed receptor binding and ligand affinity profiles for derivatives of 4-Oxo-chroman-8-carboxylic acid are not extensively documented in the reviewed literature. nih.gov Much of the research has focused on enzyme inhibition rather than direct receptor interaction. However, some studies have explored interactions with other types of protein binding domains.
Specific Receptor Interaction Characterization
One notable area of research involves the development of chromone derivatives as inhibitors for Bromodomain-containing protein 4 (BRD4). utmb.edu BRD4 is not a classical receptor but an epigenetic reader protein that binds to acetylated histones, playing a key role in gene transcription. A series of orally bioavailable chromone derivatives were developed as potent and selective inhibitors of the first bromodomain of BRD4 (BD1). utmb.edu The co-crystal structure of one of these inhibitors in complex with human BRD4 BD1 was solved, providing a detailed structural basis for its binding and validation for further optimization. utmb.edu
In silico molecular docking studies have also been employed to predict the binding affinity of chromone derivatives with various proteins. For example, 3-formyl chromone derivatives were shown to have a strong predicted binding affinity with proteins such as insulin-degrading enzyme (IDE). nih.gov
Competitive Binding Assays and Receptor Selectivity
Competitive binding assays for chromone derivatives are not widely reported. However, selectivity is a key aspect of the studies that have been conducted. The developed BRD4 inhibitors, for instance, were found to be highly selective for the BRD4 bromodomain 1 (BD1) over other bromodomain family proteins. utmb.edu Two potent inhibitors, ZL0513 and ZL0516 , were discovered with high binding affinity (IC50 values of 67-84 nM) and good selectivity. utmb.edu
Cellular Assays and Molecular Pathway Elucidation (In Vitro)
The biological effects of chromone derivatives have been extensively studied in various cellular assay systems, confirming their potential as modulators of key cellular pathways.
Derivatives of N-(4-oxo-4H-chromen-2-yl)benzenesulfonamide were shown to be potent inhibitors of superoxide anion generation and elastase release in human neutrophils activated by fMLF, with IC50 values in the low micromolar range. Further investigation revealed that these anti-inflammatory effects were exerted by blocking the p38α MAPK signaling cascade. This was confirmed by a significant reduction in the phosphorylation of p38α MAPK and its downstream target, MK2, in neutrophils treated with these compounds.
In the context of cancer research, a novel family of bis-chromone derivatives was synthesized and evaluated for anti-proliferative activity against various human cancer cell lines using the XTT assay. nih.gov Several of these compounds demonstrated cytotoxic activity at micromolar concentrations. nih.gov The SAR studies indicated that the bis-chromone scaffold is a promising basic structure for designing new anticancer agents. nih.gov
Additionally, N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides have been evaluated as potential antioxidant and anticancer agents. Some of these compounds exhibited antioxidant activity comparable to or better than standard ascorbic acid.
Table 1: Inhibitory Activity of Selected Chromone Derivatives in Cellular Assays
| Compound Class | Cell Line / System | Biological Effect | IC50 (µM) |
|---|---|---|---|
| N-(4-oxo-4H-chromen-2-yl)benzenesulfonamides | Human neutrophils | Inhibition of superoxide anion generation | Single-digit micromolar |
| N-(4-oxo-4H-chromen-2-yl)benzenesulfonamides | Human neutrophils | Inhibition of elastase release | Single-digit micromolar |
| Bis-chromone derivatives | Human cancer cell lines | Anti-proliferative activity | Micromolar level |
| N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides | - | Antioxidant activity (DPPH assay) | 45.20 - 51.42 |
Cell Line Specificity and Viability Assessments
Comprehensive searches of scientific literature and bioactivity databases did not yield specific studies investigating the effects of this compound on the viability of specific cell lines. While research has been conducted on the cytotoxic effects of various substituted chromone and chroman derivatives against a range of cancer cell lines—including HepG2, WI-38, VERO, MCF-7, and A-549—no such data is currently available for this compound itself. Therefore, its specificity for any particular cell line or its impact on cell viability remains uncharacterized in the public domain.
Gene Expression and Protein Modulation Studies
There is currently a lack of available scientific literature detailing studies on the effects of this compound on gene expression or protein modulation. While related compounds, such as other chromene derivatives, have been shown to influence the expression of genes involved in apoptosis like BCL2, Bax, and TP53, no such investigations have been reported for this compound. Consequently, its potential to modulate specific genetic or proteomic pathways has not been determined.
Investigation of Apoptosis or Proliferation Pathways at the Molecular Level
No specific studies on the investigation of the effects of this compound on apoptosis or proliferation pathways at the molecular level could be identified in the available scientific literature. Although the broader class of 4-aryl-4H-chromenes has been recognized for its potential to induce apoptosis, research delineating a similar role for this compound is absent. As a result, its involvement in key molecular pathways governing cell death and proliferation remains unknown.
Antioxidant and Radical Scavenging Potential (In Vitro Biochemical Assays)
While the antioxidant and radical scavenging properties of numerous chromone and chroman derivatives have been documented, particularly those with hydroxyl substitutions, there is a notable absence of specific in vitro biochemical assay data for this compound. Studies on related compounds have often employed assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay to quantify antioxidant capacity. However, no such data has been published for this compound, meaning its potential as an antioxidant and radical scavenger has not been experimentally determined.
Antimicrobial or Antifungal Activity Mechanisms
Investigations into the specific antimicrobial or antifungal activity mechanisms of this compound are not present in the current body of scientific literature. Research on other chromone and chroman derivatives has suggested mechanisms of action against fungal pathogens like Candida species that involve the inhibition of hyphal formation and cell adherence, or disruption of the plasma membrane. However, without dedicated studies on this compound, its potential antimicrobial or antifungal properties and the underlying mechanisms remain speculative.
Theoretical and Computational Studies of 4 Oxo Chroman 8 Carboxylic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and reactivity of 4-Oxo-chroman-8-carboxylic acid. These calculations provide a detailed understanding of the molecule's behavior at the atomic level.
Molecular Orbital Analysis (HOMO/LUMO) of this compound
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity and kinetic stability of a molecule. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's reactivity. nih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atoms of the chromanone and carboxylic acid moieties. This is because these regions have the highest electron density and are the most likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be distributed over the carbonyl group and the carboxylic acid, which are the electron-deficient centers and thus susceptible to nucleophilic attack.
A smaller HOMO-LUMO energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov Computational studies on similar chromone (B188151) derivatives have shown that the introduction of different substituents can modulate this energy gap, thereby fine-tuning the molecule's reactivity. nih.gov
Table 1: Representative Frontier Molecular Orbital Energies for a Chromanone Derivative
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -2.1 |
| HOMO-LUMO Gap | 4.4 |
Note: The values in this table are representative and based on computational studies of structurally similar chromone derivatives. The actual values for this compound would require specific DFT calculations.
Charge Distribution and Electrostatic Potential Mapping
The distribution of electron density within this compound can be visualized through molecular electrostatic potential (MEP) maps. These maps are valuable for identifying the electrophilic and nucleophilic sites within the molecule. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are prone to electrophilic attack, while regions of positive potential (blue) signify electron-poor areas susceptible to nucleophilic attack.
For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carbonyl and carboxylic acid groups, highlighting their nucleophilic character. The hydrogen atom of the carboxylic acid and the aromatic protons would exhibit positive potential, indicating their electrophilicity. This information is crucial for predicting how the molecule will interact with other molecules, including biological receptors. nih.gov
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. These simulations can provide a detailed picture of the conformational landscape of this compound, revealing its preferred shapes and how they might change in different environments. nih.gov
Conformational Landscape and Energy Minima
The chroman ring of this compound is not planar and can adopt several conformations. MD simulations can explore the potential energy surface of the molecule to identify the most stable conformations, known as energy minima. The flexibility of the carboxylic acid group at the 8-position also contributes to the conformational diversity of the molecule. Understanding the accessible conformations is essential, as the biological activity of a molecule is often dependent on its three-dimensional shape.
Solvent Effects on this compound Conformation
The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations can be performed in the presence of explicit solvent molecules (e.g., water) to investigate how intermolecular interactions affect the conformational preferences of this compound. For instance, the formation of hydrogen bonds between the carboxylic acid group and water molecules can stabilize certain conformations over others. The polarity of the solvent can also play a crucial role in determining the conformational equilibrium. soton.ac.uk
Ligand-Protein Docking and Molecular Interaction Studies
Molecular docking is a computational technique used to predict the preferred binding orientation of a small molecule (ligand) to a larger molecule, typically a protein receptor. This method is widely used in drug discovery to screen for potential drug candidates and to understand the molecular basis of their activity.
For this compound, molecular docking studies can be employed to investigate its potential to bind to various biological targets. The chromanone scaffold is a common feature in many biologically active compounds, suggesting that this molecule could interact with a range of proteins. nih.gov
The docking process involves placing the ligand in the binding site of the protein and evaluating the binding affinity using a scoring function. The results can provide insights into the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. For example, the carboxylic acid group of this compound is a potential hydrogen bond donor and acceptor, which could play a crucial role in its binding to a protein.
Table 2: Representative Molecular Docking Results for a Chromone Derivative with a Target Protein
| Parameter | Value |
| Binding Energy (kcal/mol) | -8.5 |
| Interacting Residues | TYR23, LYS45, ARG120 |
| Hydrogen Bonds | 2 |
Note: This table presents hypothetical docking results based on studies of similar compounds. nih.gov The actual binding affinity and interacting residues for this compound would depend on the specific protein target.
Following docking, molecular dynamics simulations of the ligand-protein complex can be performed to assess the stability of the predicted binding mode and to further refine the understanding of the intermolecular interactions over time. nih.gov
Binding Mode Predictions with Biological Targets
Computational docking studies are instrumental in predicting how this compound derivatives interact with the active sites of biological targets. These simulations elucidate potential binding orientations and key intermolecular interactions that are crucial for biological activity. For instance, derivatives of chromone, the core structure of this compound, have been investigated for their inhibitory potential against various enzymes.
Molecular docking studies on chromone derivatives have revealed important binding modes. For example, in the context of Aurora A kinase inhibition, a related quinazoline-based carboxylic acid, compound 6e (2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid), demonstrated significant binding within the main pocket of the enzyme. mdpi.com The free carboxylic group was identified as playing a crucial role in ATP competitive binding by forming essential hydrogen bond interactions with key amino acid residues in the active site. mdpi.com This highlights the importance of the carboxylic acid moiety in anchoring the ligand within the binding site.
Similarly, studies on other related heterocyclic compounds, such as 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives, have utilized molecular docking to understand their interaction with targets like P-glycoprotein (ABCB1). nih.gov These computational approaches help in visualizing the binding affinity and orientation of the molecules within the receptor's active site, paving the way for the design of more potent inhibitors. nih.gov
Interaction Energy Analysis and Scoring Functions
Beyond just predicting the binding pose, computational methods allow for the quantitative analysis of the interaction energy between a ligand and its target. Scoring functions are mathematical algorithms used to estimate the binding affinity, providing a numerical value that helps in ranking potential drug candidates. nih.gov
In the study of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives as P-glycoprotein inhibitors, molecular docking was coupled with the use of scoring functions to assess the binding affinity of the docked molecules. nih.gov This approach is considered a powerful strategy in in silico drug design. nih.gov
QSAR (Quantitative Structure-Activity Relationship) Modeling and Predictive Analytics
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This allows for the prediction of the activity of new, unsynthesized molecules, thereby streamlining the drug discovery process.
Descriptor Generation for this compound Derivatives
The first step in QSAR modeling is the generation of molecular descriptors. These are numerical values that represent various physicochemical properties of the molecules. For derivatives of this compound, a wide range of 2D and 3D descriptors can be calculated using specialized software like the Molecular Operating Environment (MOE). nih.gov
These descriptors can be broadly categorized as:
Constitutional descriptors: Related to the molecular composition (e.g., molecular weight, number of atoms, rings).
Topological descriptors: Describing the connectivity of atoms in the molecule.
Geometrical descriptors: Related to the 3D shape of the molecule.
Quantum-chemical descriptors: Derived from quantum mechanical calculations (e.g., HOMO/LUMO energies, partial charges).
Physicochemical descriptors: Including properties like logP (lipophilicity) and polar surface area.
A study on 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives, for instance, generated 199 different 2D and 3D descriptors to build their QSAR models. nih.gov
Statistical Model Development for Activity Prediction
Once the descriptors are generated, statistical methods are employed to develop a QSAR model that can predict the biological activity. This involves selecting the most relevant descriptors and using techniques like multiple linear regression (MLR), principal component analysis (PCA), or more advanced machine learning algorithms. nih.gov
The goal is to create a robust and predictive model. The quality of a QSAR model is assessed using various statistical parameters, including:
Coefficient of determination (R²): Indicates how well the model fits the data.
Cross-validated coefficient of determination (Q²): Measures the predictive ability of the model through internal validation.
External validation (R²_test): Assesses the model's ability to predict the activity of an external set of compounds not used in model development.
For example, a QSAR study on 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives identified a model where the anticancer activity was governed by three key descriptors: the energy of the lowest unoccupied molecular orbital (ELUMO), molecular weight (MW), and polarizability (POLZ). researchgate.net The robustness and reliability of such models are confirmed through rigorous internal and external validation procedures. researchgate.net
Advanced Analytical Methodologies for 4 Oxo Chroman 8 Carboxylic Acid Research
Spectroscopic Characterization Techniques (Beyond Basic Identification)
Advanced spectroscopic techniques are indispensable for a detailed understanding of the molecular structure and behavior of 4-Oxo-chroman-8-carboxylic acid. These methods probe the molecule's properties at a quantum level, revealing information about its conformation, electronic transitions, and vibrational modes.
While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is fundamental for basic structural confirmation, advanced NMR techniques offer deeper insights into the complex architecture and intermolecular interactions of this compound. researchgate.nethyphadiscovery.com
Two-Dimensional (2D) NMR Spectroscopy is a powerful tool for unambiguously assigning all proton and carbon signals, especially for complex molecules where 1D spectra may be overcrowded. researchgate.netyoutube.com Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are critical.
COSY experiments reveal proton-proton (¹H-¹H) couplings through bonds, helping to identify adjacent protons within the chroman ring and on the aromatic system.
HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a clear map of which proton is attached to which carbon.
HMBC detects longer-range couplings between protons and carbons (typically over 2-3 bonds), which is invaluable for identifying quaternary carbons (like C4, C4a, C8, and C8a) and piecing together the entire molecular skeleton. hyphadiscovery.com For instance, an HMBC correlation between the proton at position 5 and the carbonyl carbon (C4) would confirm their spatial proximity within the bicyclic system.
The following table illustrates the expected 2D NMR correlations for this compound, which are crucial for confirming its structure and for studying its interactions with other molecules, such as proteins. nih.govnih.gov Changes in these chemical shifts upon binding can pinpoint the specific atoms involved in the interaction.
Interactive Table: Predicted 2D NMR Correlations for this compound
| Proton (¹H) | COSY (Correlates with) | HSQC (Correlates with) | HMBC (Correlates with) |
| H2 (triplet) | H3 | C2 | C3, C4 |
| H3 (triplet) | H2 | C3 | C2, C4, C4a |
| H5 (doublet) | H6 | C5 | C4, C6, C7, C8a |
| H6 (triplet) | H5, H7 | C6 | C5, C7, C8, C4a |
| H7 (doublet) | H6 | C7 | C5, C6, C8, C8a |
Solid-State NMR (ssNMR) provides the unique ability to study molecules in a solid or semi-solid state, such as in biological membranes, protein-ligand crystals, or polymeric matrices. ntu.edu.sgnih.gov For this compound, ssNMR could be used to:
Characterize its polymorphic forms, which can have different physical properties. nih.gov
Study its conformation and dynamics when bound to a solid support or an immobilized enzyme.
Investigate its interactions within a biological membrane, providing information on its orientation and depth of insertion.
Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are used to enhance the signal of low-abundance nuclei like ¹³C and to overcome the line broadening seen in solid samples, yielding high-resolution spectra. ntu.edu.sgaps.org
Since the C2 position of the chroman ring in many related natural products is a stereocenter, it is plausible that chiral derivatives of this compound could exist. Chiroptical spectroscopy is the definitive method for analyzing the stereochemistry of such chiral molecules. saschirality.org These techniques measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. hebmu.edu.cnnih.gov
Circular Dichroism (CD) measures the difference in absorption of left- and right-circularly polarized light. For chromanone-containing compounds like flavanones, the sign of the Cotton effect at specific wavelengths (e.g., around 330 nm for the n→π* transition of the carbonyl group and 290 nm for the π→π* transition of the aromatic ring) can be directly related to the absolute configuration (R or S) at the stereogenic center. hebmu.edu.cnnih.govnih.gov
Optical Rotatory Dispersion (ORD) measures the change in the angle of plane-polarized light as a function of wavelength. It provides complementary information to CD for stereochemical assignment.
For a hypothetical chiral version of this compound, the absolute configuration could be determined by comparing its experimental CD spectrum to established rules for flavanones or through quantum chemical calculations. researchgate.netic.ac.uk For example, flavanones with a (2S) configuration typically show a positive Cotton effect for the n→π* transition. hebmu.edu.cn
Interactive Table: Illustrative Chiroptical Data for a Hypothetical Chiral Flavanone Analog
| Technique | Wavelength (nm) | Observed Effect | Stereochemical Implication |
| CD | ~330 | Positive Cotton Effect | (S)-configuration at C2 |
| CD | ~290 | Negative Cotton Effect | (S)-configuration at C2 |
| ORD | >350 | Positive Rotation | (S)-configuration |
Raman spectroscopy is a vibrational spectroscopy technique that provides a detailed chemical fingerprint of a molecule. youtube.com It is particularly useful for studying compounds in complex aqueous or biological matrices because water is a very weak Raman scatterer. nih.gov For this compound, Raman spectroscopy can:
Provide a unique vibrational spectrum based on its specific bonds (C=O, C-O-C, C=C, C-H). spectroscopyonline.com
Detect changes in the vibrational modes upon interaction with a biological target, such as a protein, indicating which parts of the molecule are involved in binding. nih.gov
Identify chromophoric structures within the molecule, as Raman signals can be significantly enhanced by conjugation. usda.gov The carbonyl group and the benzene (B151609) ring in the chromanone structure are strong Raman scatterers.
Key Raman bands for the 4-oxo-chroman moiety would be expected in the 1600-1700 cm⁻¹ region, corresponding to the C=O and aromatic C=C stretching vibrations. usda.gov Shifts in these bands can indicate changes in the electronic environment, such as those caused by hydrogen bonding or complexation.
Mass Spectrometry for Metabolomic and Proteomic Studies (Related to this compound)
Mass spectrometry (MS) is a cornerstone technology for studying how this compound behaves in biological systems, allowing for its detection and the identification of its transformation products (metabolites) and interaction partners (proteins). mdpi.com
When introduced into a biological system, this compound is likely to be modified by metabolic enzymes. High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is the premier tool for metabolite profiling. nih.govtaylorfrancis.comnih.gov
HRMS instruments (like Orbitrap or TOF analyzers) provide highly accurate mass measurements (typically to within 5 ppm), which allows for the determination of the elemental composition of the parent compound and its metabolites. nih.govresearchgate.net Common metabolic transformations for flavonoid-like structures include hydroxylation, demethylation, and conjugation with glucuronic acid or sulfate. nih.gov An untargeted metabolomics workflow would involve comparing the metabolic profile of a system (e.g., human liver microsomes) before and after exposure to the compound to find new signals corresponding to potential metabolites. nih.govub.eduresearchgate.net
Interactive Table: Predicted Metabolites of this compound and their HRMS Signatures
| Putative Metabolite | Biotransformation | Formula | Exact Mass (m/z) [M-H]⁻ |
| Parent Compound | - | C₁₀H₈O₄ | 191.0344 |
| Hydroxylated Metabolite | Hydroxylation | C₁₀H₈O₅ | 207.0293 |
| Glucuronide Conjugate | Glucuronidation | C₁₆H₁₆O₁₀ | 367.0665 |
| Sulfate Conjugate | Sulfation | C₁₀H₈O₇S | 271.0018 |
Mass Spectrometry Imaging (MSI) is a powerful technique that visualizes the spatial distribution of molecules directly in tissue sections without the need for labels. nih.govnih.govfrontiersin.org If this compound were administered to an organism, MSI could be used to map its location and that of its metabolites in specific organs or tissues.
Techniques like MALDI (Matrix-Assisted Laser Desorption/Ionization) or DESI (Desorption Electrospray Ionization) are used to generate ions from the surface of a thin tissue slice. The mass spectrometer then analyzes these ions, creating a chemical map that can be overlaid with a histological image of the same tissue. nih.govfrontiersin.org This could reveal, for example, whether the compound accumulates in a specific region of the brain, a tumor, or an organ of metabolism like the liver, providing critical information about its mechanism of action and biodistribution. nih.gov
Crystallography and X-ray Diffraction for Solid-State Structure
X-ray diffraction techniques are indispensable for determining the precise arrangement of atoms within a crystalline solid, providing definitive proof of its molecular structure and intermolecular interactions. mdpi.com
Single crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the three-dimensional molecular structure of a compound. mdpi.com This technique has been successfully applied to analogs of this compound, providing valuable insights into their stereochemistry and supramolecular assembly. For instance, the crystal structure of 3-Methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid, a key intermediate for flavoxate (B1672763) hydrochloride, has been determined. nih.gov In this analog, the chromene unit is nearly planar, and the phenyl ring is oriented at a dihedral angle of 53.2(1)° to the fused ring system. nih.gov The crystal packing is stabilized by O-H···O and C-H···O hydrogen-bonding interactions. nih.gov
Similarly, the analysis of 4-oxo-4H-chromene-3-carboxylic acid reveals an essentially coplanar chromone (B188151) ring. nih.gov Its crystal structure is characterized by an intramolecular hydrogen bond forming an S(6) loop and intermolecular C—H⋯O hydrogen bonds that, along with stacking interactions, create a three-dimensional network. nih.gov
The formation of co-crystals, which are crystalline structures containing two or more different molecules in the same crystal lattice, can be investigated using SCXRD. osti.gov This approach is valuable for modifying the physicochemical properties of a compound. The analysis of co-crystals of aromatic carboxylic acids has shown that the resulting structures are sustained by robust synthons like acid-acid or acid-amide interactions. nih.gov For this compound, co-crystallization with other molecules could be explored to create new solid forms, and SCXRD would be the essential tool to confirm their formation and characterize their detailed interaction patterns. osti.gov
| Parameter | 3-Methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid nih.gov | 4-oxo-4H-chromene-3-carboxylic acid nih.gov |
|---|---|---|
| Chemical Formula | C₁₇H₁₂O₄ | C₁₀H₆O₄ |
| Molecular Weight (Mr) | 280.27 | 190.15 |
| Crystal System | Triclinic | Monoclinic |
| Space Group | P-1 | P2₁/n |
| Unit Cell Dimensions | a = 7.2760 (8) Å b = 9.6551 (10) Å c = 11.3095 (12) Å α = 65.965 (2)° β = 79.748 (2)° γ = 68.286 (2)° | a = 18.017 (8) Å b = 5.549 (3) Å c = 8.017 (5) Å β = 92.49 (4)° |
| Volume (V) | 673.78 (12) ų | 800.8 (8) ų |
| Temperature (T) | 298 (2) K | 100 K |
| Key Structural Features | Phenyl ring at 53.2 (1)° dihedral angle to fused ring. Packing governed by C—H⋯O and O—H⋯O hydrogen bonds. | Intramolecular O—H⋯O hydrogen bond. Molecules assembled by stacking interactions and C—H⋯O hydrogen bonds. |
Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a distinct internal lattice structure. rigaku.com These different forms, or polymorphs, can exhibit variations in physical properties. Powder X-ray Diffraction (PXRD) is a primary and rapid analytical technique used to identify and differentiate between these polymorphic forms. rigaku.comnih.gov
The fundamental principle of PXRD is that each crystalline solid produces a unique diffraction pattern, akin to a fingerprint, when exposed to X-rays. nih.gov When studying this compound, if different crystallization methods yield distinct solid forms, PXRD would be the foundational method to analyze them. rigaku.com By comparing the resulting diffraction patterns—characterized by peak positions (related to interplanar spacing) and intensities—one can quickly determine if the forms are identical, different polymorphs, or a mixture. nih.govresearchgate.net
Furthermore, in situ variable-temperature PXRD (VT-PXRD) can be employed to study phase transitions between polymorphs as a function of temperature. nih.gov This is crucial for determining the thermodynamic stability of different forms and identifying the temperature at which one form may convert to another. nih.govresearchgate.net Such studies are vital for ensuring the consistency and quality of a specific solid form of a compound during research and development. researchgate.net
Chromatographic Separations Coupled with Advanced Detection
Chromatography is a cornerstone of chemical analysis, enabling the separation of individual components from a mixture. When coupled with advanced detectors, it provides powerful tools for isolation, purification, and quantitative analysis.
During the synthesis of this compound or the exploration of its derivatives, the resulting reaction mixture often contains the target compound along with starting materials, byproducts, and other analogs. Preparative chromatography is the technique used to separate and purify these compounds on a larger scale.
Flash column chromatography on a solid stationary phase like silica (B1680970) gel is a common and effective method. nih.govmdpi.com For instance, in the synthesis of 8-Chloro-4-[(pyridin-2-yl)methyl]-3,4-dihydro-2H-1-benzopyran-2-one, the pure product was successfully isolated from the reaction mixture using flash chromatography with a hexane-ethyl acetate (B1210297) solvent system. nih.gov Similarly, various aryl sulfonyl esters of coumarins have been purified using flash column chromatography with dichloromethane (B109758) as the mobile phase. mdpi.com This method would be directly applicable to the purification of this compound and its synthesized analogs.
For more complex separations or for isolating compounds from natural product extracts, high-speed counter-current chromatography (HSCCC) offers an alternative. nih.gov HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid support, which can sometimes cause irreversible adsorption of the sample. It has been successfully used to isolate multiple compounds, including mangiferin (B1668620) and neomangiferin, from crude plant extracts. nih.gov
For the sensitive and selective detection and quantification of this compound in complex biological or environmental matrices, hyphenated techniques are essential. These methods couple the powerful separation capabilities of chromatography with the definitive identification power of mass spectrometry.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is particularly well-suited for analyzing carboxylic acids. researchgate.net Since carboxylic acids can exhibit poor retention on standard reversed-phase (RP) columns and sometimes ionize inefficiently, derivatization is often employed. nih.govnih.gov This process modifies the carboxylic acid group to make the resulting molecule less polar and more easily ionized, thereby enhancing both chromatographic separation and mass spectrometric sensitivity. mdpi.com Common derivatization agents include 3-nitrophenylhydrazine (B1228671) (3-NPH) and various phenylenediamines, which have been shown to yield excellent results for the quantification of a wide range of carboxylic acids in biological samples. nih.govmdpi.com Anion exchange chromatography (AIC) can also be used as an alternative to RP-LC, sometimes without the need for derivatization. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS/MS) is another powerful technique, but it typically requires analytes to be volatile and thermally stable. Since carboxylic acids are generally non-volatile, a derivatization step is necessary to convert them into more volatile esters or silyl (B83357) derivatives (e.g., using TMS or TBDMS reagents) before they can be analyzed by GC-MS. hmdb.cahmdb.ca Predicted GC-MS spectra for related structures like 4-Oxo-2-azetidinecarboxylic acid are available, which can serve as a guide for identifying unknown compounds. hmdb.cahmdb.ca
The choice between LC-MS/MS and GC-MS/MS depends on the specific analyte, the complexity of the sample matrix, and the research objective.
| Feature | LC-MS/MS | GC-MS/MS |
|---|---|---|
| Principle | Separates compounds in the liquid phase followed by mass analysis. | Separates volatile compounds in the gas phase followed by mass analysis. |
| Analyte State | Soluble in a liquid mobile phase. | Volatile and thermally stable. |
| Derivatization for Carboxylic Acids | Often used to improve retention and ionization (e.g., with 3-NPH, phenylenediamine). nih.govmdpi.com | Generally required to increase volatility (e.g., silylation). hmdb.cahmdb.ca |
| Advantages | Applicable to a wide range of polar and non-volatile compounds; multiple chromatography modes (RP, HILIC, AIC). nih.gov | High chromatographic resolution; extensive, standardized spectral libraries. |
| Applications | Analysis in complex biological matrices (plasma, urine, cell lysates). researchgate.netmdpi.com | Metabolomics, analysis of smaller, more volatile organic acids. |
Emerging Applications and Future Directions in 4 Oxo Chroman 8 Carboxylic Acid Research
Exploration as a Scaffold for Rational Drug Design (Pre-clinical, molecular level)
The structural attributes of 4-oxo-chroman-8-carboxylic acid make it an attractive scaffold for rational drug design. The chroman-4-one core is considered a "privileged structure" in medicinal chemistry, as it is found in numerous biologically active compounds. acs.org The defined three-dimensional shape and the presence of key functional groups allow for precise interactions with biological targets.
Fragment-Based Drug Discovery utilizing this compound
Fragment-Based Drug Discovery (FBDD) is a modern approach in drug development that starts with identifying small, low-complexity molecules, or "fragments," that bind weakly to a biological target. chemrxiv.org These initial hits are then optimized and grown into more potent lead compounds. The this compound molecule is an ideal candidate for inclusion in fragment libraries due to its inherent properties. chemrxiv.org
Computational and experimental screening methods, such as Nuclear Magnetic Resonance (NMR), are used to identify fragments that bind to target proteins. nih.gov For instance, in a screen against the chemokine CCL28, NMR was used to identify 13 fragment hits from a library of over 2,600 compounds, demonstrating the power of this technique to find starting points for inhibitor design. nih.gov The this compound scaffold, with its defined vectoral properties, could be effectively used in such screens to identify novel binding modes within protein active sites.
Table 1: Properties of this compound as a Potential Drug Fragment
| Property | Feature | Rationale for FBDD |
| Scaffold | Rigid Bicyclic (Chromanone) | Provides a stable, predictable 3D conformation, reducing conformational entropy upon binding. |
| Functionality | Ketone (C4-position) | Acts as a hydrogen bond acceptor. |
| Functionality | Carboxylic Acid (C8-position) | Acts as both a hydrogen bond donor and acceptor; provides a key site for salt-bridge formation. |
| Lipophilicity | Moderate (Calculated LogP) | Balances solubility and membrane permeability, a key consideration in fragment design. |
| Growth Vectors | Aromatic Ring, Carboxylic Acid | Offers clear and chemically accessible points for synthetic elaboration to increase potency and selectivity. |
Once a fragment like this compound is identified as a binder, it can be elaborated. The carboxylic acid at the 8-position serves as a primary handle for synthetic modification, allowing chemists to "grow" the fragment into an adjacent pocket of the target protein to enhance binding affinity.
Prodrug Strategies Based on this compound
A significant challenge in drug development is ensuring that a biologically active molecule reaches its target in the body. Prodrug strategies involve modifying a drug (the "parent drug") into an inactive form that is converted back to the active drug in vivo through enzymatic or chemical processes. nih.gov This approach can overcome issues like poor solubility, limited permeability, and metabolic instability. nih.gov
The carboxylic acid group of this compound is an excellent functional group for creating prodrugs. nih.govgoogle.com Esterification is the most common strategy for carboxylic acid-containing drugs. nih.gov By converting the carboxylic acid to an ester, the molecule's polarity is reduced, which can significantly enhance its ability to cross cell membranes. nih.gov These ester prodrugs are typically designed to be stable in the gastrointestinal tract and then rapidly hydrolyzed by esterase enzymes in the blood or target tissues to release the active carboxylic acid. google.com
Table 2: Potential Prodrug Modifications for this compound
| Prodrug Type | Modification Example | Potential Advantage | Activation Mechanism |
| Simple Ester | Methyl or Ethyl Ester | Increased lipophilicity and cell permeability. nih.gov | Hydrolysis by esterases. |
| Amino Acid Conjugate | Linking to an amino acid (e.g., valine) | Potential for active transport via amino acid transporters, improving absorption. | Hydrolysis by esterases/peptidases. |
| Phosphate Ester | Phosphate-containing promoiety | Greatly increased water solubility for intravenous formulation. | Cleavage by phosphatases. |
| PEGylated Ester | Covalent attachment of a Polyethylene Glycol (PEG) chain | Improved solubility, prolonged circulation half-life, and reduced immunogenicity. | Hydrolysis by esterases. |
These strategies demonstrate the versatility of the this compound structure for developing tailored delivery systems to improve its pharmacokinetic profile.
Role in Chemical Biology as a Molecular Probe
Molecular probes are essential tools in chemical biology for interrogating complex biological systems. They are molecules designed to interact with a specific target (like an enzyme or receptor) and report on its presence or activity, often through a fluorescent or reactive signal. The chroman scaffold is well-suited for this purpose. For example, certain chroman derivatives have been developed to study and inhibit enzymes like Topoisomerase IIα, which is involved in DNA replication and is a target for cancer therapy. nih.gov
The this compound scaffold can be synthetically modified to create such probes. The carboxylic acid provides a convenient attachment point for various reporter groups without significantly altering the core structure that governs binding to a target.
Potential applications as a molecular probe:
Fluorescent Probes: A fluorescent dye could be attached to the carboxylic acid via an amide linkage. If the core chroman structure binds to a target enzyme, this probe could be used in fluorescence microscopy or high-throughput screening to visualize the enzyme's location or identify other molecules that compete for binding.
Affinity-Based Probes: The scaffold could be functionalized with a reactive group (e.g., an electrophile) to create an affinity-based probe that forms a covalent bond with a nearby amino acid residue in the target's active site. This allows for permanent labeling and subsequent identification of the target protein.
Photoaffinity Probes: Incorporation of a photo-reactive group would allow the probe to be activated by light to form a covalent bond with its target, providing precise temporal and spatial control over the labeling process.
Chemoenzymatic synthesis methods have been used to create libraries of chromane (B1220400) derivatives for evaluating their biological activities, such as cytotoxic effects on cancer cell lines. nih.gov A similar approach could be used to generate a library of probes based on the this compound scaffold to explore a wide range of biological targets.
Potential in Materials Science or Polymer Chemistry
While the primary applications of chroman-based structures are in medicinal chemistry, their unique chemical properties suggest potential, albeit less explored, roles in materials science. The rigid, heterocyclic structure could be incorporated into polymer backbones to impart specific thermal or mechanical properties. The development of new materials often relies on the design and synthesis of novel monomers. researchgate.net
The this compound molecule possesses functional groups that could be leveraged for polymerization. The carboxylic acid could be converted into an acid chloride or ester for use in step-growth polymerization (e.g., to form polyesters or polyamides). Further functionalization of the aromatic ring could introduce other polymerizable groups, such as vinyl or acetylene (B1199291) moieties, for chain-growth polymerization. While direct applications of chromans in commodity polymers are not established, their inclusion in specialty polymers could be a future research avenue to create materials with novel optical, thermal, or biodegradable properties. However, based on current literature, this remains a speculative area requiring foundational research.
Challenges and Opportunities in this compound Research
Synthetic Challenges and Yield Optimization
A key challenge in exploring the potential of any molecule is its efficient and scalable synthesis. The synthesis of chromone (B188151) carboxylic acids often involves multiple steps, and achieving good yields can be difficult. nih.govsemanticscholar.org The synthesis of this compound specifically presents challenges in controlling the regioselectivity—that is, ensuring the carboxylic acid group is introduced at the C8 position and not other positions on the benzene (B151609) ring.
Traditional synthetic methods can be time-consuming and may require harsh conditions or tedious purification steps like column chromatography. researchgate.net However, modern synthetic techniques offer significant opportunities for optimization.
Table 3: Strategies for Synthetic Optimization of Chromone Carboxylic Acids
| Strategy | Description | Advantages | Reference |
| Microwave-Assisted Synthesis | Using microwave irradiation to heat the reaction mixture. | Dramatically reduces reaction times, often increases product yields, and can enhance product purity. | nih.govresearchgate.net |
| Optimized Reagent Selection | Systematically varying bases, solvents, and oxidizing agents. | Can improve yield from moderate to excellent (e.g., >85%) and prevent the formation of undesired byproducts like esters. | nih.govresearchgate.net |
| Photocatalysis | Using visible light and a photoredox catalyst to drive reactions. | Allows for reactions to occur under very mild conditions and can enable unique chemical transformations, such as doubly decarboxylative reactions. | rsc.org |
| One-Pot Procedures | Designing a reaction sequence where multiple steps are performed in the same reaction vessel without isolating intermediates. | Increases overall efficiency, reduces solvent waste, and saves time. | nih.gov |
For example, studies on the synthesis of chromone-2-carboxylic acids have shown that microwave-assisted methods can improve yields to over 85% and provide a fast and robust route to creating libraries of these compounds. nih.govresearchgate.net Similar principles can be applied to the synthesis of the 8-carboxylic acid isomer. Developing a cost-effective and high-yielding synthesis for this compound is a critical first step to unlocking its full potential in all the applications described above. rsc.org
Specificity and Selectivity in Biological Interactions
The specificity and selectivity of a compound are crucial for its development as a therapeutic agent, as these properties determine its ability to interact with a specific biological target with minimal off-target effects. For this compound, while direct studies are limited, the broader class of chroman-4-ones has been shown to interact with various biological targets. The nature and position of substituents on the chroman ring play a pivotal role in determining this specificity.
The carboxylic acid group at the 8-position of this compound is a key feature that can influence its biological interactions. This group can participate in hydrogen bonding and electrostatic interactions with amino acid residues in the binding sites of target proteins. For instance, in related heterocyclic carboxylic acids, the carboxylic acid moiety is often essential for anchoring the molecule within the active site of an enzyme.
Research on analogous structures, such as quinoline-based carboxylic acids, has demonstrated the importance of the carboxylic acid group for potent and selective inhibition of enzymes like dihydroorotate (B8406146) dehydrogenase (DHODH). In these cases, the carboxylic acid forms critical hydrogen bonds that orient the molecule for optimal interaction with the target. It is plausible that the 8-carboxylic acid group of this compound could serve a similar function, potentially directing its activity towards specific enzymes or receptors.
To truly ascertain the specificity and selectivity of this compound, extensive screening against a panel of biological targets would be necessary. This would involve in vitro assays to determine its inhibitory or activating effects on various enzymes, receptors, and ion channels.
Table 1: Illustrative Data on the Selectivity of a Hypothetical this compound Analog against a Panel of Kinases
| Kinase Target | IC50 (nM) | Fold Selectivity vs. Kinase B |
| Kinase A | 50 | 20 |
| Kinase B | 1000 | 1 |
| Kinase C | >10000 | >200 |
| Kinase D | 5000 | 2 |
This table is illustrative and does not represent actual data for this compound.
Future Research Trajectories for this compound
The future research for this compound is likely to be driven by the exploration of its potential as a scaffold in drug discovery. The chromone and chroman cores are considered "privileged structures" in medicinal chemistry due to their ability to bind to a wide range of biological targets.
A primary research trajectory would be the synthesis and biological evaluation of a library of derivatives based on the this compound scaffold. This would involve modifications at various positions of the chroman ring to explore the structure-activity relationships (SAR). For example, the introduction of different substituents on the aromatic ring or at the 2- and 3-positions of the pyranone ring could significantly modulate the biological activity, selectivity, and pharmacokinetic properties of the parent compound.
Another key research direction would be the identification of the specific molecular targets of this compound and its analogs. This could be achieved through a combination of computational and experimental approaches, such as molecular docking studies, affinity chromatography, and proteomics-based methods. Once a target is identified, further research could focus on optimizing the compound's structure to maximize its potency and selectivity for that target.
Given the known activities of related chroman and chromone derivatives, potential therapeutic areas for investigation could include:
Anticancer Activity: Many chromone derivatives have shown promise as anticancer agents by inducing apoptosis in cancer cells. Future studies could explore if this compound or its derivatives exhibit similar properties.
Antimicrobial Activity: The chromone scaffold is present in some natural products with antimicrobial properties. Screening this compound against a panel of bacteria and fungi could reveal potential applications in this area.
Anti-inflammatory and Antioxidant Effects: Chroman derivatives, such as the tocopherols (B72186) (Vitamin E), are well-known for their antioxidant properties. Research on related 7-hydroxychroman-2-carboxylic acid amides has shown potent inhibition of lipid peroxidation. The potential of this compound as an anti-inflammatory or antioxidant agent warrants investigation.
Table 2: Potential Future Research Directions and Methodologies for this compound
| Research Area | Proposed Methodology | Desired Outcome |
| Target Identification | Affinity-based proteomics, Computational docking | Identification of specific protein targets |
| Structure-Activity Relationship (SAR) Studies | Synthesis of a chemical library, In vitro biological screening | Understanding of key structural features for activity |
| Anticancer Evaluation | Cell-based assays (e.g., MTT, apoptosis assays) | Discovery of potential anticancer lead compounds |
| Antimicrobial Screening | Minimum Inhibitory Concentration (MIC) assays | Identification of novel antimicrobial agents |
Finally, the development of efficient and scalable synthetic routes for this compound and its derivatives will be crucial to support these future research endeavors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
